Tert-butyl 2-cyano-3-oxohexanoate

Orthogonal protection Chemoselective deprotection β-Keto ester

Tert-butyl 2-cyano-3-oxohexanoate (C₁₁H₁₇NO₃, MW 211.26 g/mol) is an α-cyano-β-keto ester. This compound class serves as a versatile building block for heterocycle synthesis (e.g., pyrazoles, pyrimidines) via chemoselective reduction and cyclization pathways.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 64373-41-7
Cat. No. B15444307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-cyano-3-oxohexanoate
CAS64373-41-7
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C#N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H17NO3/c1-5-6-9(13)8(7-12)10(14)15-11(2,3)4/h8H,5-6H2,1-4H3
InChIKeyLWDFRINVGDADFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-cyano-3-oxohexanoate (CAS 64373-41-7) Procurement Baseline & Technical Snapshot


Tert-butyl 2-cyano-3-oxohexanoate (C₁₁H₁₇NO₃, MW 211.26 g/mol) is an α-cyano-β-keto ester . This compound class serves as a versatile building block for heterocycle synthesis (e.g., pyrazoles, pyrimidines) via chemoselective reduction and cyclization pathways [1].

Why Generic Substitution of Tert-butyl 2-cyano-3-oxohexanoate Is Risky for Scientific Procurement


The tert-butyl ester group imparts unique steric and electronic properties that are absent in methyl or ethyl analogs. Direct substitution with smaller esters can alter chemoselectivity in orthogonal protection/deprotection sequences and significantly modify reaction rates in catalytic transformations . These differences render simple analog interchange unreliable for multi-step synthetic protocols.

Tert-butyl 2-cyano-3-oxohexanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Chemoselective Cleavage: tert-Butyl β-Keto Ester vs. Methyl β-Keto Ester

Intermolecular competition experiments demonstrate that β-keto(tert-butyl esters) can be selectively cleaved in the presence of β-keto(methyl esters) without affecting the methyl ester . This chemoselectivity is critical for multi-step synthetic sequences requiring differential deprotection.

Orthogonal protection Chemoselective deprotection β-Keto ester

Reactivity Modulation: tert-Butyl vs. Methyl β-Keto Ester in Asymmetric Amination

In asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea, switching the ester group from methyl to tert-butyl led to a detrimental effect on reactivity, requiring extended reaction times without improving enantioselectivity .

Asymmetric catalysis Reaction rate β-Keto ester

Molecular Weight Differentiation: Tert-butyl 2-cyano-3-oxohexanoate vs. Methyl 2-cyano-3-oxohexanoate

The tert-butyl ester (MW 211.26 g/mol) has a significantly higher molecular weight than the methyl ester (MW 169.18 g/mol) , a difference of 42.08 g/mol (24.9% increase). This impacts physical properties such as boiling point, solubility, and chromatographic retention time.

Physical property Molecular weight Solubility

Tert-butyl 2-cyano-3-oxohexanoate: Primary Procurement-Driven Application Scenarios


Multi-Step Heterocyclic Synthesis Requiring Orthogonal Ester Protection

The chemoselective cleavage advantage of the tert-butyl ester over methyl esters allows sequential deprotection in the construction of pyrazole or pyrimidine libraries, where the tert-butyl ester is removed selectively without affecting other ester functionalities.

Chemoselective Reduction Sequences for β-Aminoacrylate Intermediates

The stability of the tert-butyl ester under DIBAL-H reduction conditions [1] enables controlled access to α-substituted β-aminoacrylates, which are key intermediates for heterocycle synthesis.

Reactivity Tuning in Asymmetric Catalytic Processes

The reduced reactivity of the tert-butyl ester compared to methyl esters can be exploited to moderate reaction rates in asymmetric amination or alkylation, preventing over-reaction and improving process control.

Physical Property-Driven Downstream Purification

The higher molecular weight and altered lipophilicity of the tert-butyl ester relative to the methyl ester provide distinct chromatographic retention behavior, facilitating separation from byproducts during purification.

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